3-Cyclopentyl-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentyl-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole is a complex organic compound featuring a cyclopentyl group, a phenyl ring substituted with a trifluoromethyl group, and two 1,2,4-oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of amidoximes with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole rings, potentially converting them to amines or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic reagents like nitrating agents (HNO₃) or halogenating agents (Br₂) can be employed.
Major Products
Oxidation: Cyclopentanone or cyclopentanoic acid derivatives.
Reduction: Amines or partially reduced oxadiazole derivatives.
Substitution: Nitro, halo, or other substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine
In medicinal chemistry, 3-Cyclopentyl-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs .
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-1,2,4-oxadiazole: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
3-Methyl-1,2,4-oxadiazole: Lacks the phenyl and cyclopentyl groups, making it less complex.
5-(4-Methylphenyl)-1,2,4-oxadiazole: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the cyclopentyl group and the trifluoromethyl-substituted phenyl ring in 3-Cyclopentyl-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole makes it unique.
Properties
IUPAC Name |
3-cyclopentyl-5-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2/c17-16(18,19)15-21-13(23-25-15)10-5-7-11(8-6-10)14-20-12(22-24-14)9-3-1-2-4-9/h5-9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPRDUICZLSAGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)C3=CC=C(C=C3)C4=NOC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.